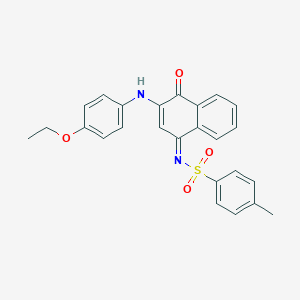
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as EON, is a small molecule that has gained significant attention in the field of medicinal chemistry. EON is a naphthalimide derivative that exhibits potent anticancer activity against a variety of cancer cell lines.
作用機序
The mechanism of action of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase IIα, which is an enzyme that is essential for DNA replication and cell division. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide also has anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the advantages of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is its potent anticancer activity against a variety of cancer cell lines. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which may have additional therapeutic benefits. However, one of the limitations of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One area of research is the development of more soluble analogs of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide that can be administered in vivo. Another area of research is the investigation of the mechanism of action of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, which may lead to the development of more potent and selective anticancer agents. Additionally, the combination of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide with other anticancer agents may lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is a multi-step process that involves the condensation of 4-ethoxyaniline with 1,4-naphthalenedione in the presence of a base to form the intermediate compound. The intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. The synthesis of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. In addition to its anticancer activity, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties.
特性
分子式 |
C25H22N2O4S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-19-12-10-18(11-13-19)26-24-16-23(21-6-4-5-7-22(21)25(24)28)27-32(29,30)20-14-8-17(2)9-15-20/h4-16,26H,3H2,1-2H3/b27-23- |
InChIキー |
MOIRCDVKJLTICA-VYIQYICTSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)
![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)


![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)
![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)
![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)
![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)